Cinnarizine is a synthetic piperazine derivative []. It is classified as a calcium channel blocker [, ], and a histamine H1-receptor antagonist [, ]. In scientific research, cinnarizine serves as a valuable tool to investigate various biological processes, particularly those involving calcium signaling and vascular function.
Cinnarizine is synthesized from various organic compounds, particularly through reactions involving piperazine and cinnamyl chloride. It belongs to a class of drugs known as antihistamines, specifically categorized under second-generation antihistamines due to its reduced sedative effects compared to first-generation antihistamines. Its chemical structure can be denoted by the formula .
The synthesis of cinnarizine has evolved over the years, with several methods reported in the literature. A notable recent method involves a four-step continuous-flow synthesis process. This method utilizes bulk alcohols as starting materials, which are transformed into cinnarizine through various chemical reactions .
Cinnarizine has a complex molecular structure characterized by a piperazine ring connected to a diphenylmethyl group and a cinnamyl moiety. The structural formula can be represented as follows:
The three-dimensional conformation of cinnarizine allows it to interact effectively with biological targets, influencing its pharmacodynamics .
Cinnarizine participates in several chemical reactions that are essential for its synthesis and modification:
Cinnarizine exerts its effects primarily through two mechanisms:
These mechanisms contribute to its effectiveness in treating vestibular disorders and preventing nausea.
Cinnarizine has several scientific applications:
Origin and Nomenclature:Cinnarizine (chemical name: (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine) was first synthesized in 1955 by Janssen Pharmaceutica as compound R-1575 [1] [6]. The nonproprietary name "cinnarizine" derives from the cinnamyl substituent on the benzhydrylpiperazine core, combined with the suffix "-rizine" denoting antihistaminic/cerebral vasodilator activity [1]. Early research focused on its antihistaminic properties, with subsequent discovery of calcium channel-blocking activity expanding its therapeutic applications.
Synthetic Pathways:Three primary methods dominate cinnarizine synthesis:
Table 1: Key Synthetic Routes for Cinnarizine
Method | Starting Materials | Reaction Conditions |
---|---|---|
Diphenylmethylpiperazine route | 1-Cinnamylpiperazine + benzhydryl chloride | Alkaline medium, 50–80°C |
Cinnamyl chloride route | Cinnamyl chloride + 1-benzhydrylpiperazine | Na₂CO₃, solvent reflux |
Piperazine bis-alkylation | Piperazine + benzhydryl chloride → Intermediate + cinnamyl bromide | Stepwise alkylation, pH control |
Alternative approaches include Mannich reactions of 1-benzhydrylpiperazine with formaldehyde and acetophenone, followed by reduction and dehydration [4]. Industrial production employs optimized versions of these routes to achieve high-purity (>99%) pharmaceutical-grade material.
Molecular Architecture:
Physicochemical Properties:
Table 2: Summary of Key Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Molecular weight | 368.52 g/mol | Mass spectrometry |
Melting point | 118–122°C | Differential scanning calorimetry |
Log P (octanol/water) | 5.71 | Shake-flask method |
Aqueous solubility (pH 7.4) | 0.002 mg/mL | HPLC-UV quantification |
pKa | 7.47 | Potentiometric titration |
λₘₐₓ (UV) | 253 nm | UV-Vis spectroscopy |
Structural Analogues:
Mechanistic Classification:Cinnarizine exhibits multimodal pharmacological actions:1. Calcium Channel Blockade:- Selective inhibition of L-type and T-type voltage-gated calcium channels in vascular smooth muscle and vestibular hair cells [1] [3].- Preferential binding to open-channel conformation, reducing calcium influx during depolarization [6].- No significant activity on cardiac calcium channels at therapeutic doses [4].
Therapeutic Classification:
Global Regulatory Status:
Region | Regulatory Classification | Key Trade Names |
---|---|---|
United Kingdom | Pharmacy Medicine (OTC) | Stugeron®, Stunarone® |
Australia | Prescription (Schedule 4) | Not marketed |
European Union | Prescription/OTC (varies) | Stugeron®, Cinazyn® |
Asia (e.g., India) | Prescription | Stugeron Forte®, Vertin® |
USA/Canada | Not approved | N/A |
Regulatory distinctions reflect risk-benefit assessments:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9